![molecular formula C22H14F2N6O2S B2471188 N-(3-(3-(piridin-3-il)-[1,2,4]triazolo[4,3-b]piridazin-6-il)fenil)-2,4-difluorobenzenosulfonamida CAS No. 895002-68-3](/img/structure/B2471188.png)

N-(3-(3-(piridin-3-il)-[1,2,4]triazolo[4,3-b]piridazin-6-il)fenil)-2,4-difluorobenzenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

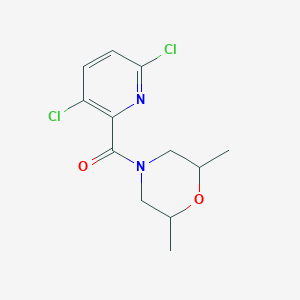

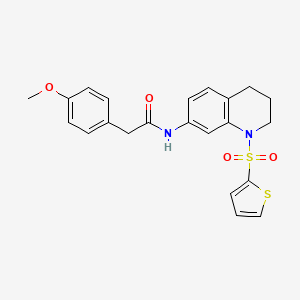

2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H14F2N6O2S and its molecular weight is 464.45. The purity is usually 95%.

BenchChem offers high-quality 2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Propiedades Anticancerígenas

La investigación ha demostrado que los derivados de este compuesto poseen potencial anticancerígeno. Específicamente, el compuesto 10j, que lleva un grupo 2,4-difluoro en la parte fenílica, demostró efectos citotóxicos adecuados .

Actividad Antimicrobiana

El mismo compuesto ha sido investigado por sus propiedades antimicrobianas. Comprender su mecanismo de acción y posibles aplicaciones en la lucha contra las infecciones bacterianas y fúngicas es crucial .

Efectos Analgésicos y Antiinflamatorios

Los derivados de triazolotiadiazina se han explorado como posibles analgésicos y agentes antiinflamatorios. Investigar su eficacia en el manejo del dolor y la modulación de la inflamación es un área activa de investigación .

Propiedades Antioxidantes

La actividad antioxidante del compuesto es de interés debido a su posible papel en la protección de las células contra el estrés oxidativo. Se necesitan más estudios para dilucidar sus mecanismos e implicaciones terapéuticas .

Aplicaciones Antivirales

Los investigadores han examinado el potencial antiviral de compuestos relacionados. Investigar si este compuesto puede inhibir la replicación o entrada viral podría conducir a nuevas terapias antivirales .

Inhibidores Enzimáticos

Los inhibidores enzimáticos juegan un papel crucial en el diseño de fármacos. Este compuesto ha sido estudiado como un inhibidor de la anhidrasa carbónica, inhibidor de la colinesterasa, inhibidor de la fosfatasa alcalina, agente antilípido y inhibidor de la aromatasa . Comprender sus interacciones con enzimas específicas es esencial para el desarrollo de fármacos.

En resumen, la N-(3-(3-(piridin-3-il)-[1,2,4]triazolo[4,3-b]piridazin-6-il)fenil)-2,4-difluorobenzenosulfonamida es prometedora en varias áreas terapéuticas. Los investigadores continúan explorando su relación estructura-actividad y la farmacocinética in silico para desarrollar fármacos dirigidos a objetivos para enfermedades multifuncionales . Si necesita más detalles o tiene alguna pregunta adicional, ¡no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

The compound’s primary targets are the c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancer .

Mode of Action

The compound interacts with its targets by binding to the c-Met and VEGFR-2 proteins, inhibiting their activity . This interaction results in the inhibition of the growth of cancer cells in a dose-dependent manner . The compound’s mode of action is similar to that of the lead compound foretinib .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the signaling pathways that promote cell growth and survival, leading to the inhibition of cancer cell proliferation .

Pharmacokinetics

The compound’s excellent antiproliferative activities against various cancer cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound exhibits excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It inhibits the growth of A549 cells in the G0/G1 phase and induces late apoptosis of these cells . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .

Propiedades

IUPAC Name |

2,4-difluoro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F2N6O2S/c23-16-6-8-20(18(24)12-16)33(31,32)29-17-5-1-3-14(11-17)19-7-9-21-26-27-22(30(21)28-19)15-4-2-10-25-13-15/h1-13,29H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPNBHQSHBFOSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F2N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B2471106.png)

![N-(3,4-dichlorophenyl)-N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amine](/img/structure/B2471110.png)

![N-(4-methoxyphenyl)-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine](/img/structure/B2471112.png)

![8-Acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one](/img/structure/B2471114.png)

![2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B2471116.png)

![N-Ethyl-N-[(3-fluorophenyl)methyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2471120.png)

![N-benzyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2471121.png)

![Tert-butyl N-[[2-[(2-chloropropanoylamino)methyl]-6-oxo-1H-pyrimidin-4-yl]methyl]carbamate](/img/structure/B2471123.png)